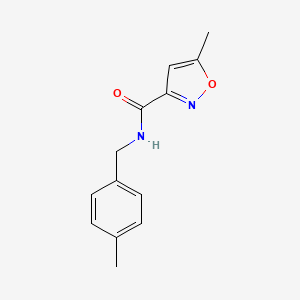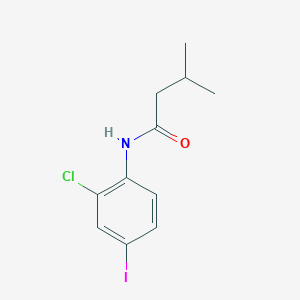
N-(diphenylmethyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-3-(2-thienyl)acrylamide, also known as DPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPTA is a member of the acrylamide family of compounds, which are known for their unique chemical properties and potential uses in a variety of fields.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and proliferation. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including histone deacetylases and protein kinase C.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant properties and the ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and modulate immune function. However, there are also some limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on N-(diphenylmethyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Other areas of research include the study of N-(diphenylmethyl)-3-(2-thienyl)acrylamide's effects on immune function and inflammation, as well as its potential use as a tool for studying protein-protein interactions and other molecular processes. Further research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide and its potential applications in scientific research.
Synthesis Methods
N-(diphenylmethyl)-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of diphenylmethanol with 2-thiophene carboxylic acid and acryloyl chloride. Other methods involve the use of various reagents and catalysts to facilitate the reaction and improve the yield of the final product.
Scientific Research Applications
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been studied for its potential use as a tool in the study of protein-protein interactions and other molecular processes.
properties
IUPAC Name |
(E)-N-benzhydryl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(14-13-18-12-7-15-23-18)21-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGPDVUFPNFWIP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)


![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)
![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)

![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)
![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)